5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide is a chemical compound with the molecular formula C20H14ClNO3 and a molecular weight of 351.8 g/mol . This compound is known for its unique structure, which includes a dibenzofuran moiety, a chloro substituent, and a methoxybenzamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide involves several steps. One common synthetic route includes the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate precursors.
Methoxylation: The methoxy group is introduced via a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide can be compared with other similar compounds, such as:
2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-benzamide: This compound has a similar structure but differs in the position of the chloro and methoxy groups.
3-Chloro-4-methoxy-N-(2-methylphenyl)benzamide: This compound has a different substitution pattern on the benzamide group.
4-Chloro-N-(2-ethoxy-phenyl)-benzamide: This compound has an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dibenzofuran moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14ClNO3 |
---|---|
Molecular Weight |
351.8g/mol |
IUPAC Name |
5-chloro-N-dibenzofuran-3-yl-2-methoxybenzamide |
InChI |
InChI=1S/C20H14ClNO3/c1-24-17-9-6-12(21)10-16(17)20(23)22-13-7-8-15-14-4-2-3-5-18(14)25-19(15)11-13/h2-11H,1H3,(H,22,23) |
InChI Key |
AHNBQTSQCTUIAZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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